molecular formula C8H9BrClN B2363781 5-Bromo-2-cyclopropylpyridine hydrochloride CAS No. 2138357-62-5

5-Bromo-2-cyclopropylpyridine hydrochloride

Cat. No.: B2363781
CAS No.: 2138357-62-5
M. Wt: 234.52
InChI Key: MAPQPJGWUZRINL-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylpyridine hydrochloride: is a chemical compound with the molecular formula C8H8BrN·HCl. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylpyridine hydrochloride typically involves the bromination of 2-cyclopropylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Oxidized pyridine derivatives.

    Reduction Reactions: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropylpyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceutical intermediates.

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also employed in the development of new bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of their pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-cyclopropylpyridine hydrochloride is unique due to its specific bromination pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-cyclopropylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-3-4-8(10-5-7)6-1-2-6;/h3-6H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPQPJGWUZRINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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